

# disopyramide protein binding concentration-dependent

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## Compound Focus: Disopyramide Phosphate

CAS No.: 22059-60-5

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## Protein Binding Characteristics of Disopyramide

The binding of disopyramide to plasma proteins is atypical and changes within its therapeutic concentration range.

Feature	Description
Binding Proteins	Primarily to <b>Alpha-1-acid glycoprotein (AAG)</b> ; secondary, weaker binding to albumin [1].
Concentration Dependence	The unbound fraction increases as the total plasma concentration increases [2] [3] [4].
Typical Unbound Fraction	Ranges from approximately <b>19% to 46%</b> over the therapeutic range of total plasma concentrations (2–8 mg/L) [4].
Impact on Clearance	Systemic clearance is dependent on the unbound drug concentration, making it a <b>binding-sensitive drug</b> [2] [4].

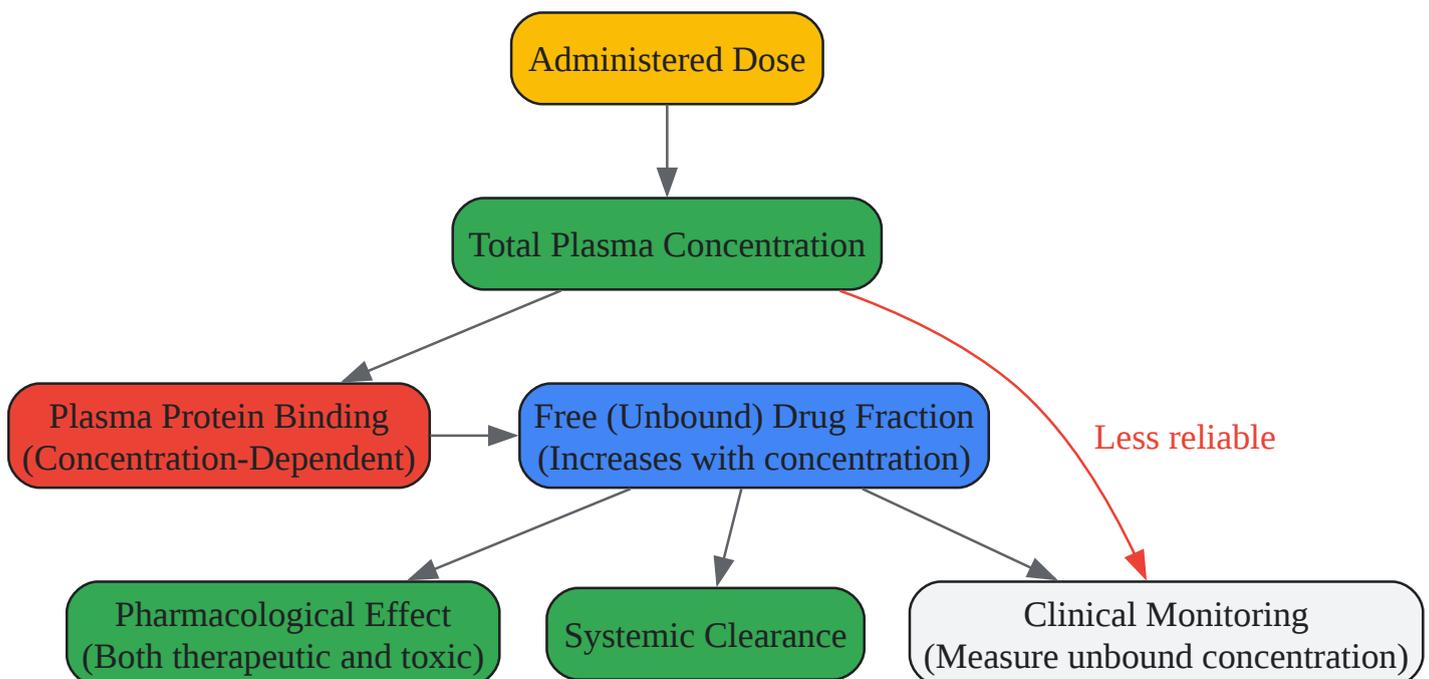
## Key Experimental Methods and Findings

Researchers typically use **equilibrium dialysis** and **ultrafiltration** to study disopyramide's protein binding. Key findings from these studies are summarized below.

Study Focus	Key Findings
<b>Method Comparison</b>	Both equilibrium dialysis and ultrafiltration show concentration-dependent binding (78% to 38% bound over 2-8 µg/mL). Binding parameters are slightly affected by temperature and filtrate volume [3].
<b>Binding Site Quantification</b>	The primary site on AAG has an association constant of $1.0 \times 10^6 \text{ M}^{-1}$ and a capacity of $3.5 \times 10^{-6} \text{ M}$ . Albumin accounts for 5-10% of binding [1].
<b>Clinical Response Correlation</b>	The peak pharmacological response (change in pre-ejection period) and the area under the response-time curve correlate better with <b>unbound serum concentrations</b> than with total concentrations [1].

## Pharmacokinetic and Clinical Implications

The concentration-dependent protein binding of disopyramide leads to complex, non-linear pharmacokinetics for total drug concentrations, while the kinetics of unbound drug remain linear.



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The diagram above illustrates the central role of the unbound drug fraction. Since the relationship between dose and total plasma concentration is non-linear, **monitoring total drug levels is not useful for clinical purposes** [5]. The pharmacologic effects, both desirable and undesirable, are better related to the **unbound drug concentration** [2] [1].

## Stereoselective Binding

Disopyramide is administered as a racemic mixture. The binding to plasma proteins is **stereoselective**, meaning the two enantiomers bind differently [2] [6]. This adds another layer of complexity to its pharmacokinetics and pharmacodynamics.

The concentration-dependent and stereoselective protein binding of disopyramide is a critical factor that must be accounted for in drug development and clinical practice. A thorough understanding of these principles ensures a more accurate prediction of drug behavior and a more rational approach to therapeutic drug monitoring.

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## References

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